molecular formula C16H15ClFN3O B12622938 [4-(2-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone CAS No. 921230-71-9

[4-(2-Chlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone

Cat. No.: B12622938
CAS No.: 921230-71-9
M. Wt: 319.76 g/mol
InChI Key: AYXKPVGYAFSAHZ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorophenyl group and a fluoropyridine moiety, making it an interesting subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-(2-Chlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2-fluoropyridine-3-carboxylic acid with 1-(2-chlorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

4-(2-Chlorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles like amines or thiols replace the fluorine atom, leading to the formation of new compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: This compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a biochemical tool.

    Medicine: Research has explored its potential therapeutic effects, including its role as a ligand for certain receptors, which could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

When compared to similar compounds, 4-(2-Chlorophenyl)piperazin-1-ylmethanone stands out due to its unique combination of a piperazine ring with chlorophenyl and fluoropyridine substituents. Similar compounds include:

    4-(2-Chlorophenyl)piperazin-1-ylmethanone: This compound has a similar structure but with a chlorine atom instead of fluorine on the pyridine ring.

    4-(2-Fluorophenyl)piperazin-1-ylmethanone:

These comparisons highlight the distinctiveness of 4-(2-Chlorophenyl)piperazin-1-ylmethanone and its potential for unique applications in scientific research.

Properties

CAS No.

921230-71-9

Molecular Formula

C16H15ClFN3O

Molecular Weight

319.76 g/mol

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C16H15ClFN3O/c17-13-5-1-2-6-14(13)20-8-10-21(11-9-20)16(22)12-4-3-7-19-15(12)18/h1-7H,8-11H2

InChI Key

AYXKPVGYAFSAHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(N=CC=C3)F

Origin of Product

United States

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